molecular formula C7H12N2O2S B3137342 1-Methanesulfonylpiperidine-4-carbonitrile CAS No. 438630-74-1

1-Methanesulfonylpiperidine-4-carbonitrile

Cat. No. B3137342
CAS RN: 438630-74-1
M. Wt: 188.25 g/mol
InChI Key: LZPNPUNUFAYEIE-UHFFFAOYSA-N
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Description

1-Methanesulfonylpiperidine-4-carbonitrile is a chemical compound with the CAS Number: 438630-74-1 . It has a molecular weight of 188.25 and its IUPAC name is 1-(methylsulfonyl)-4-piperidinecarbonitrile . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 1-Methanesulfonylpiperidine-4-carbonitrile is 1S/C7H12N2O2S/c1-12(10,11)9-4-2-7(6-8)3-5-9/h7H,2-5H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

1-Methanesulfonylpiperidine-4-carbonitrile is a powder that is stored at room temperature . Its molecular weight is 188.25 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Structural and Spectroscopic Analysis

Studies have provided insights into the structure and spectroscopic properties of complexes involving compounds similar to 1-Methanesulfonylpiperidine-4-carbonitrile. For instance, Binkowska et al. (2001) investigated the structure of a complex formed between 4-nitrophenyl[bis(diethylsulfonyl)]methane and 1,5,7-triazabicyclo[4.4.0]dec-5-ene, revealing details about hydrogen bonding and the ionic structure in solid state and solution (Binkowska et al., 2001). This research highlights the potential of using spectroscopic methods to unravel the structural intricacies of sulfonyl-containing compounds.

Reactivity and Chemical Transformation

The reactivity of sulfonyl groups in the presence of organic bases has been explored, with studies showing how these groups can activate carbon acids to form carbanion derivatives in solvents like acetonitrile and tetrahydrofuran (Binkowska & Jarczewski, 2008). This is crucial for understanding the chemical behavior of sulfonyl-containing compounds and their potential applications in organic synthesis.

Methanesulfonic Acid Complexes

Research into methanesulfonic acid complexes, such as those formed with acetonitrile, provides essential information on the interactions and bonding within these complexes (Kislina et al., 2004). This work is vital for applications where methanesulfonic acid and its derivatives are used as solvents or reactants in chemical processes.

Radical Acylation Reactions

The development of tin-free radical acylation reactions utilizing methanesulfonyl oxime ether opens new avenues for synthesizing acylated compounds without the need for heavy metals (Kim et al., 2001). This approach is beneficial for creating more environmentally friendly and sustainable chemical processes.

Synthesis from Carbon Dioxide

Innovative methods for synthesizing carbonates and related compounds from carbon dioxide via methanesulfonyl carbonates have been explored (Bratt & Taylor, 2003). This research is critical for developing carbon capture and utilization strategies, turning greenhouse gases into valuable chemical products.

Safety and Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information about the potential hazards (health, fire, reactivity and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

1-methylsulfonylpiperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2S/c1-12(10,11)9-4-2-7(6-8)3-5-9/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPNPUNUFAYEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methanesulfonylpiperidine-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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